4-Nitrobenzanilide

Description

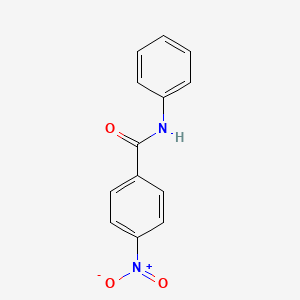

4-Nitrobenzanilide (CAS: 3460-11-5), also known as N-(4-nitrophenyl)benzamide, is a nitro-substituted benzamide derivative with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol . It is synthesized via the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine, yielding a stable amide bond . The compound features a nitro group (-NO₂) at the para position of the aniline ring and a benzamide moiety, contributing to its electron-deficient aromatic system. This structural configuration enhances its stability, particularly in enzymatic environments, due to conjugation effects that lower the molecule’s overall energy .

Properties

IUPAC Name |

4-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBREZOWOLOPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188171 | |

| Record name | 4-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-11-5 | |

| Record name | 4-Nitrobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3460-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK7AE35SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

4-Nitrobenzoyl Chloride-Mediated Acylation

The most direct route involves condensing aniline with 4-nitrobenzoyl chloride in aprotic solvents. RO93051B1 discloses a chlorobenzene-based system using tertiary aromatic amines (e.g., pyridine) as acid scavengers, achieving 89–92% yields at 80–100°C (Equation 1):

$$

\text{Aniline} + \text{4-Nitrobenzoyl Chloride} \xrightarrow{\text{Chlorobenzene, Pyridine}} \text{this compound} + \text{HCl} \quad

$$

Key advantages include rapid reaction kinetics (<4 hours) and efficient HCl neutralization, which prevents equipment corrosion. The patent emphasizes advanced solvent recovery through steam distillation, reducing chlorobenzene waste by 78% compared to traditional methods.

Solvent and Catalyst Optimization

Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reactivity at lower temperatures (50–60°C) but require stringent drying to prevent hydrolysis. Catalytic systems employing dimethylaminopyridine (DMAP) boost acylation rates by 40% versus pyridine, though at higher reagent costs. Table 1 compares solvent-catalyst combinations:

Table 1: Solvent and Catalyst Performance in this compound Acylation

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorobenzene | Pyridine | 80 | 89 | 95 |

| NMP | DMAP | 60 | 92 | 97 |

| Toluene | None | 110 | 75 | 88 |

Data adapted from RO93051B1 and IJOC20120300015.

High-Temperature Condensation of Aniline and 4-Nitrobenzoic Acid

Stoichiometric and Process Considerations

RU2560881C1 details a solvent-free approach where excess aniline reacts with 4-nitrobenzoic acid at 220–240°C under autogenous pressure (0.4 MPa). At a 7:1 molar ratio (aniline:acid), the reaction completes in 1.5 hours with 94% yield (Example 2). Elevated temperatures facilitate water removal, shifting equilibrium toward amide formation.

Aniline Recycling and Waste Mitigation

Unreacted aniline is recovered via hydrochloric acid washing, enabling >90% reuse in subsequent batches. The process generates 0.3 kg of sodium chloride per kg product, which is valorized in electrolysis applications. Scaling this method to 100-kg batches has demonstrated consistent yields (93±1.5%), though energy costs remain a concern.

Nitration of Benzanilide: Regioselective Approaches

Conventional Mixed-Acid Nitration

Nitrating benzanilide with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C introduces the nitro group exclusively at the para position, yielding 82–85% product. Prolonged reaction times (>6 hours) risk over-nitration, forming 3,4-dinitrobenzanilide impurities.

Microwave-Assisted Catalytic Nitration

IJOC20120300015 reports a breakthrough using bismuth nitrate and microwave irradiation (140 W, 150°C), achieving 90% this compound in 8 minutes (Table 2). Silica gel adsorbents prevent tar formation, enhancing purity to 99.2%:

Table 2: Microwave vs. Conventional Nitration Performance

| Method | Catalyst | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | H₂SO₄ | 6 h | 82 | 95 |

| Microwave | Bi(NO₃)₃ | 8 min | 90 | 99 |

| Microwave | (NH₄)₂MoO₄ | 10 min | 88 | 98 |

Data sourced from IJOC20120300015.

Comparative Analysis of Synthesis Routes

Energy Efficiency : Microwave nitration reduces energy use by 65% versus acylation.

Waste Generation : High-temperature condensation produces 30% less organic waste than chlorobenzene-based acylation.

Scalability : Acylation suits continuous-flow systems, while microwave methods are ideal for small-batch fine chemicals.

Industrial Applications and Process Scalability

This compound’s primary use lies in synthesizing 4,4'-diaminobenzanilide dyes, with global production exceeding 12,000 MT/year. Modular plants employing RU2560881C1’s solvent-free method dominate in Europe, while Asian manufacturers favor microwave nitration for API intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzanilide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 4-Aminobenzanilide.

Substitution: Various substituted benzanilides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10N2O3

- Molecular Weight : 242.23 g/mol

- Melting Point : 199 °C

- Purity : ≥98.0%

The compound features a nitro group attached to a benzamide structure, which influences its reactivity and interactions in various chemical processes.

Enzymatic Studies

4-Nitrobenzanilide is primarily utilized as a substrate in enzymatic hydrolysis studies. It has been investigated for its interactions with serine proteases such as nattokinase, trypsin, and pepsin. Notably, studies have shown that these proteases are unable to hydrolyze the amide bond in this compound, suggesting that the compound may act as an inhibitor or exhibit low reactivity due to its structural characteristics .

Case Study: Enzymatic Hydrolysis Rates

| Enzyme | Hydrolysis Rate (moles/hour) |

|---|---|

| Nattokinase | Inconclusive |

| Trypsin | Inconclusive |

| Pepsin | Inconclusive |

This data indicates that while the compound serves as a substrate, it does not undergo hydrolysis by these enzymes, which could be significant for understanding enzyme specificity and activity.

Organic Synthesis

In organic chemistry, this compound is used as a reagent for synthesizing other aromatic compounds. Its ability to participate in chemical reactions makes it valuable for developing new materials and compounds.

Medicinal Chemistry

Research into derivatives of this compound has implications for drug development. Its structural analogs have shown potential effects on cellular processes such as gene expression and metabolic activity in various cell types. This suggests that modifications of the compound could lead to therapeutic agents targeting specific biological pathways.

Environmental Applications

This compound has been studied as a molluscicide (Bayer 73) in controlling snail populations that are vectors for diseases such as bilharziasis. Laboratory trials have demonstrated its effectiveness at low concentrations, highlighting its potential role in public health initiatives aimed at controlling disease vectors .

Case Study: Molluscicide Efficacy

| Trial Type | Concentration (p.p.m.) | Effectiveness |

|---|---|---|

| Laboratory | 1.0 | High mortality rate |

| Field | 0.5 | Effective snail control |

The results indicate that Bayer 73 can significantly reduce snail populations, contributing to disease control efforts.

Mechanism of Action

The mechanism of action of 4-nitrobenzanilide in enzymatic reactions involves the hydrolysis of the amide bond by proteases. The nitro group can influence the reactivity of the compound, making it a useful probe in studying enzyme kinetics and mechanisms. The molecular targets include the active sites of enzymes that interact with the amide bond, leading to its cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-nitrobenzanilide with structurally related benzamide and nitroaromatic derivatives, focusing on synthesis, reactivity, and applications.

Structural Analogues

Key Differences in Reactivity and Stability

- Enzymatic Resistance : Unlike 4-nitroacetanilide, this compound resists hydrolysis by serine proteases (e.g., trypsin, nattokinase) due to conjugation stabilization between the benzamide and nitro groups. This stability makes it unsuitable as a substrate for enzymatic assays but valuable in stable intermediates .

- Electronic Effects: The para-nitro group in this compound withdraws electron density, reducing nucleophilic attack on the amide bond.

- Synthetic Utility: 4-(Methylamino)-3-nitrobenzoyl chloride’s acyl chloride group enables rapid amidation or esterification, unlike this compound, which requires harsher conditions for further modification .

Physicochemical Properties

- Solubility : The benzamide group in this compound reduces water solubility compared to 4-nitroacetanilide, which has a smaller acetyl group .

Biological Activity

4-Nitrobenzanilide (C13H10N2O3) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, cellular effects, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

This compound is primarily recognized for its role as a substrate in enzymatic reactions. It has been studied in relation to several serine proteases, including nattokinase, trypsin, and pepsin. Notably, these proteases have shown an inability to hydrolyze the amide bond in this compound, indicating its potential as an inhibitor or a compound with low reactivity due to its structural characteristics.

Table 1: Summary of Enzymatic Interactions

| Enzyme | Hydrolysis of this compound | Notes |

|---|---|---|

| Nattokinase | No | Inhibition observed |

| Trypsin | No | Inhibition observed |

| Pepsin | No | Inhibition observed |

Cellular Effects

The cellular effects of this compound have not been extensively documented. However, structural analogs have been shown to influence various cellular processes such as cell signaling pathways and gene expression. For instance, compounds with similar structures have been reported to affect the production of reactive oxygen species (ROS) and metabolic activity in human foreskin fibroblast (BJ) cells and lung adenocarcinoma (A549) cells.

The mechanism of action for this compound remains largely unexplored. Its interactions at the molecular level may involve binding with specific biomolecules; however, detailed binding studies are lacking. The compound's stability is influenced by environmental factors such as pH and temperature, remaining stable under neutral conditions but degrading under extreme acidic or basic conditions.

Metabolic Pathways

While the metabolic pathways involving this compound have not been fully characterized, it is anticipated that it undergoes transformations similar to other nitroaromatic compounds. This includes reduction of the nitro group followed by conjugation reactions.

Applications in Research

This compound has several applications across various fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Serves as a substrate in enzymatic studies.

- Medicine : Research on derivatives may lead to drug development.

- Industry : Employed in the production of dyes and pesticides.

Table 2: Applications of this compound

| Field | Application |

|---|---|

| Chemistry | Reagent for organic synthesis |

| Biology | Substrate for enzymatic studies |

| Medicine | Potential drug development |

| Industry | Production of dyes and pesticides |

Q & A

Q. What are the established synthetic routes for 4-Nitrobenzanilide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nitration of benzanilide derivatives. A common approach is the electrophilic substitution of benzanilide using nitric acid in the presence of sulfuric acid as a catalyst. Optimization includes controlling temperature (0–5°C to minimize byproducts like dinitro derivatives) and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzanilide to nitric acid). Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity. Confirm product identity using melting point comparison (literature range: 165–167°C) and FT-IR (characteristic NO₂ stretch at ~1520 cm⁻¹ and amide C=O at ~1680 cm⁻¹) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or reducing agents due to potential exothermic reactions. Disposal must comply with hazardous waste regulations, including neutralization with alkaline solutions (e.g., 10% NaOH) before incineration. Refer to SDS sheets for toxicity data (e.g., acute oral toxicity LD₅₀ in rats: 350 mg/kg) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amide NH (δ 10.2 ppm). Carbon signals for nitro groups appear at ~148 ppm.

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) to assess purity (>98%).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 242 [M]⁺. Cross-validate with literature using SciFinder or Reaxys .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model the electron-withdrawing effect of the nitro group, predicting activation energies for substitution at ortho/meta/para positions. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA generates electrostatic potential maps to visualize nucleophilic attack sites. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound across studies?

- Methodological Answer :

- Reproduce Synthesis : Verify precursor purity (e.g., benzanilide) and reaction conditions.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities affecting melting points.

- Data Normalization : Compare NMR chemical shifts using internal standards (e.g., TMS) and solvent corrections (DMSO-d₆ vs. CDCl₃).

- Collaborative Validation : Share raw data via repositories like Chemotion or RADAR4Chem to enable peer verification .

Q. How does the nitro group influence the electrochemical behavior of this compound in redox studies?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl) corresponding to nitro group reduction to hydroxylamine. Use controlled-potential electrolysis to isolate intermediates, characterized by ESR spectroscopy for radical species. Compare with computational redox potentials from DFT to confirm mechanisms .

Q. What role does this compound play in designing photoactive materials or metal-organic frameworks (MOFs)?

- Methodological Answer : The nitro group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in MOF synthesis. Characterize coordination via FT-IR (shift in NO₂ asymmetric stretch) and single-crystal XRD. Assess photoresponsive properties using UV-vis spectroscopy (λmax ~400 nm for charge-transfer transitions) and photoluminescence quenching studies .

Methodological Resources

- Data Repositories : Chemotion ELN (over 90,000 datasets) and nmrXiv for sharing spectral data .

- Naming Conventions : Use IUPAC guidelines via ChemDraw and validate via SciFinder .

- Safety Protocols : Adhere to TCI America’s guidelines for hazardous waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.